molecular formula C14H14N6O2S B2912840 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 941964-72-3

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2912840
CAS RN: 941964-72-3
M. Wt: 330.37
InChI Key: STUPDMGBNCVVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based urea derivative that has been synthesized using various methods.

Scientific Research Applications

Photothermal Conversion and Photothermal Therapy

The compound exhibits remarkable photothermal conversion properties. Researchers have explored its potential application in photothermal therapy. By incorporating diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, different derivatives (such as TTM-DPA, TTM-2DPA, and TTM-3DPA) were synthesized. These derivatives exhibit absorption maxima in the near-infrared (NIR) range (e.g., TTM-BDPA at 675 nm and TTM-TDPA at 717 nm). Notably, TTM-BDPA and TTM-TDPA achieve photothermal conversion efficiencies of 41% and 50%, respectively. This suggests that the compound could be a promising candidate for photothermal therapy in the future .

Sulfide Oxidation Tuning

In related compounds, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT), researchers have tuned sulfide oxidation to construct dual acceptor copolymers. These copolymers possess sulfonyl groups and exhibit interesting electronic properties. Investigating similar modifications in the compound of interest could lead to novel materials for optoelectronic applications .

properties

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-22-11-6-4-10(5-7-11)20-12(17-18-19-20)9-15-14(21)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUPDMGBNCVVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.